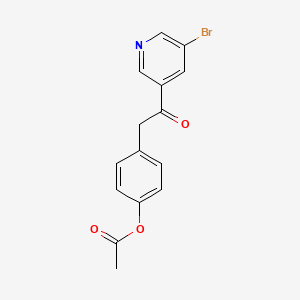
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group attached to a bismethacrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of methacrylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters allows for large-scale production while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Polymerization: The methacrylate groups can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at moderate temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include various substituted methacrylates, depending on the nucleophile used.
Polymerization: The major products are polymers with methacrylate backbones, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate primarily involves its ability to undergo polymerization and substitution reactions. The chloromethyl group acts as a reactive site for nucleophilic attack, while the methacrylate groups participate in free radical polymerization. These reactions enable the compound to form complex structures and materials with specific properties .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(chloromethyl)ethylene: Similar in structure but differs in the presence of two chloromethyl groups attached to an ethylene backbone.
Benzyl Chloride: Contains a chloromethyl group attached to a benzene ring, used in different applications due to its aromatic nature.
Uniqueness
1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is unique due to its dual functionality, combining the reactivity of the chloromethyl group with the polymerizable methacrylate groups. This dual functionality allows for the creation of materials with tailored properties, making it highly versatile in various applications .
Propiedades
Número CAS |
57322-59-5 |
|---|---|
Fórmula molecular |
C11H15ClO4 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
[3-chloro-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H15ClO4/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9H,1,3,5-6H2,2,4H3 |
Clave InChI |
QGDHNMDUMGMVAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(CCl)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


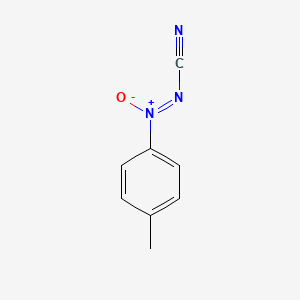

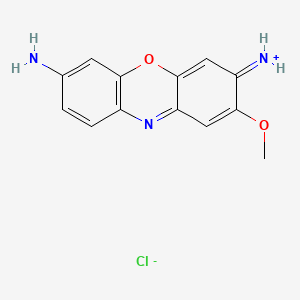
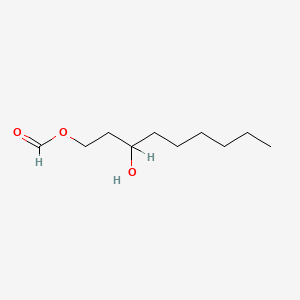
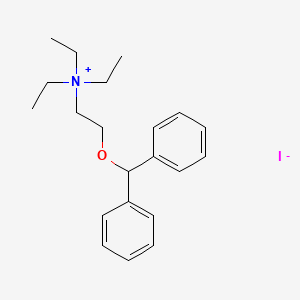
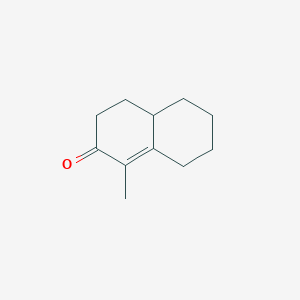
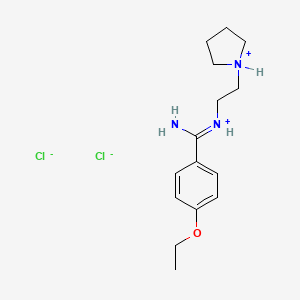
![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
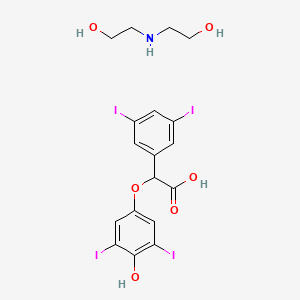
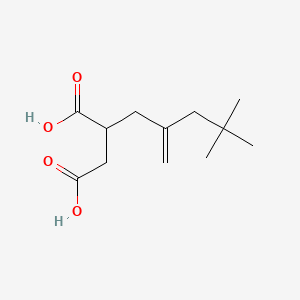
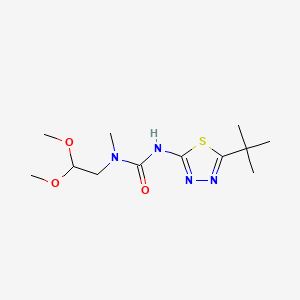

![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
